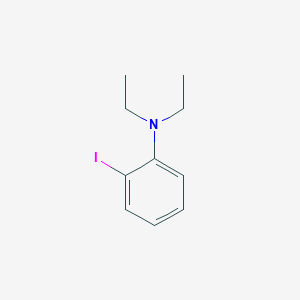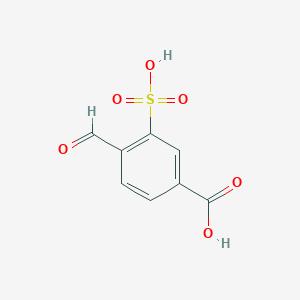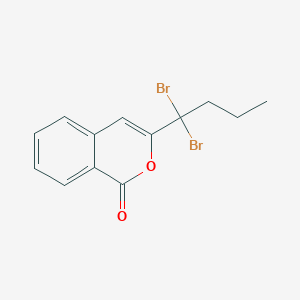
9,10-Bis(triphenylsilyl)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Bis(triphenylsilyl)anthracene is an organic compound that belongs to the family of anthracene derivatives. It is characterized by the presence of two triphenylsilyl groups attached to the 9 and 10 positions of the anthracene core. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Bis(triphenylsilyl)anthracene typically involves the reaction of anthracene with triphenylsilyl chloride in the presence of a base such as potassium tert-butoxide. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
9,10-Bis(triphenylsilyl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it to dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorinating agents are employed for halogenation reactions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Halogenated anthracene derivatives.
Aplicaciones Científicas De Investigación
9,10-Bis(triphenylsilyl)anthracene has a wide range of applications in scientific research:
Chemistry: It is used as a photoluminescent material in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biology: The compound’s fluorescence properties make it useful in bioimaging and as a fluorescent probe.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a therapeutic agent.
Industry: It is employed in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 9,10-Bis(triphenylsilyl)anthracene is primarily related to its photophysical properties Upon excitation by light, the compound undergoes a transition to an excited state, followed by the emission of light as it returns to the ground state
Comparación Con Compuestos Similares
Similar Compounds
9,10-Bis(phenylethynyl)anthracene: Known for its use in chemiluminescence and as a scintillator additive.
9,10-Bis(triisopropylsilyl)ethynyl anthracene: A novel organic photocatalyst used in photoredox catalysis.
9,10-Diphenylanthracene: Commonly used in organic electronics and as a blue-emitting material in OLEDs.
Uniqueness
9,10-Bis(triphenylsilyl)anthracene stands out due to its high thermal stability and unique photophysical properties, which make it particularly suitable for applications in optoelectronics and advanced materials. Its ability to undergo various chemical reactions also adds to its versatility in scientific research.
Propiedades
Número CAS |
676553-36-9 |
|---|---|
Fórmula molecular |
C50H38Si2 |
Peso molecular |
695.0 g/mol |
Nombre IUPAC |
triphenyl-(10-triphenylsilylanthracen-9-yl)silane |
InChI |
InChI=1S/C50H38Si2/c1-7-23-39(24-8-1)51(40-25-9-2-10-26-40,41-27-11-3-12-28-41)49-45-35-19-21-37-47(45)50(48-38-22-20-36-46(48)49)52(42-29-13-4-14-30-42,43-31-15-5-16-32-43)44-33-17-6-18-34-44/h1-38H |
Clave InChI |
PBRKCNMSBIMTKC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=C5C=CC=CC5=C(C6=CC=CC=C64)[Si](C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl N-[9-[2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate](/img/structure/B12516597.png)

![Butanal, 2-[4-(1,1-dimethylethyl)phenoxy]-](/img/structure/B12516610.png)
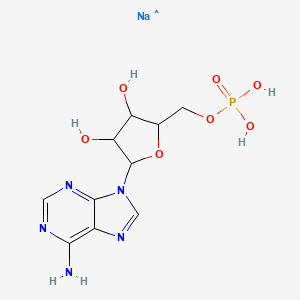
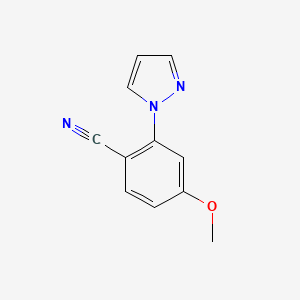
![4-[(4-Fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde](/img/structure/B12516636.png)
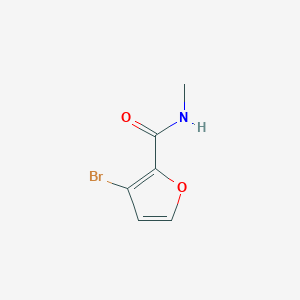

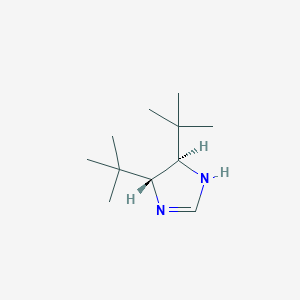
methyl}-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B12516653.png)
